molecular formula C7H6N2O B1625119 Pyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 223432-96-0

Pyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No. B1625119
CAS RN: 223432-96-0
M. Wt: 134.14 g/mol
InChI Key: BQTWGGGLMLASSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-c]pyrimidin-1(2H)-one is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of the pyrrolopyrimidine class of compounds .


Synthesis Analysis

The synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives involves a series of chemical reactions. A design strategy was used to create 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors . The 5-position of 1H-pyrrolo[2,3-b]pyridine, which is close to G485, was introduced with a group that could provide a hydrogen bond acceptor of suitable size .


Molecular Structure Analysis

The molecular structure of Pyrrolo[1,2-c]pyrimidin-1(2H)-one is complex and involves various chemical bonds and interactions. The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, indicating a potential site for interaction or bonding .


Chemical Reactions Analysis

Pyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes a series of chemical reactions during its synthesis. The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis .

Mechanism of Action

Target of Action

The primary targets of Pyrrolo[1,2-c]pyrimidin-1(2H)-one are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Pyrrolo[1,2-c]pyrimidin-1(2H)-one interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .

Biochemical Pathways

The biochemical pathways affected by Pyrrolo[1,2-c]pyrimidin-1(2H)-one are primarily those regulated by FGFRs. These include signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is generally understood that the compound’s low molecular weight would be beneficial to its bioavailability .

Result of Action

The molecular and cellular effects of Pyrrolo[1,2-c]pyrimidin-1(2H)-one’s action include the inhibition of cell proliferation and the induction of apoptosis . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of Pyrrolo[1,2-c]pyrimidin-1(2H)-one are not detailed in the available literature, it is generally understood that factors such as pH, temperature, and the presence of other molecules can influence the action of a compound

Future Directions

The future directions in the research of Pyrrolo[1,2-c]pyrimidin-1(2H)-one seem promising. The compound has been developing as a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . It could be an appealing lead compound beneficial to subsequent optimization .

properties

IUPAC Name

2H-pyrrolo[1,2-c]pyrimidin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTWGGGLMLASSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442633
Record name Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223432-96-0
Record name Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223432-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 2
Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 3
Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 4
Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 5
Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 6
Pyrrolo[1,2-c]pyrimidin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.